methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate
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Overview
Description
methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the esterification process. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step often involves the use of benzoyl chloride and a suitable base to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate can be compared with similar compounds such as:
Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but lacks the piperidine ring.
Methyl 4-aminobenzoate: Similar ester group but different substituents on the benzene ring.
Methyl 3,5-dimethylbenzoate: Similar ester group but lacks the fluoro and piperidine substituents.
Properties
Molecular Formula |
C23H27FN2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C23H27FN2O4/c1-14-9-17(23(29)30-3)10-15(2)21(14)25-22(28)19-11-18(6-7-20(19)24)26-8-4-5-16(12-26)13-27/h6-7,9-11,16,27H,4-5,8,12-13H2,1-3H3,(H,25,28) |
InChI Key |
ZGWMGKZLYTWRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)N3CCCC(C3)CO)F)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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